2-{[(tert-butoxy)carbonyl]amino}-2-(3-iodophenyl)acetic acid 2-{[(tert-butoxy)carbonyl]amino}-2-(3-iodophenyl)acetic acid
Brand Name: Vulcanchem
CAS No.: 1260003-29-9
VCID: VC11629356
InChI: InChI=1S/C13H16INO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-5-4-6-9(14)7-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17)
SMILES:
Molecular Formula: C13H16INO4
Molecular Weight: 377.17 g/mol

2-{[(tert-butoxy)carbonyl]amino}-2-(3-iodophenyl)acetic acid

CAS No.: 1260003-29-9

Cat. No.: VC11629356

Molecular Formula: C13H16INO4

Molecular Weight: 377.17 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

2-{[(tert-butoxy)carbonyl]amino}-2-(3-iodophenyl)acetic acid - 1260003-29-9

Specification

CAS No. 1260003-29-9
Molecular Formula C13H16INO4
Molecular Weight 377.17 g/mol
IUPAC Name 2-(3-iodophenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Standard InChI InChI=1S/C13H16INO4/c1-13(2,3)19-12(18)15-10(11(16)17)8-5-4-6-9(14)7-8/h4-7,10H,1-3H3,(H,15,18)(H,16,17)
Standard InChI Key JSDBVQFGTQTPDG-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC(C1=CC(=CC=C1)I)C(=O)O

Introduction

Structural Characteristics and Physicochemical Properties

Molecular Architecture

The compound’s structure comprises three distinct functional groups:

  • 3-Iodophenyl moiety: A benzene ring substituted with an iodine atom at the meta position, conferring electrophilic aromatic substitution reactivity and potential for radiopharmaceutical applications.

  • Boc-protected amino group: The tert-butoxycarbonyl group shields the amine, enhancing stability during synthetic procedures while allowing deprotection under acidic conditions.

  • Acetic acid backbone: Provides a carboxylic acid functional group for further derivatization or salt formation .

Physicochemical Properties

Key physicochemical parameters include:

PropertyValueSource
Molecular FormulaC₁₃H₁₆INO₄
Molecular Weight377.17 g/mol
XLogP32.9 (predicted lipophilicity)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Rotatable Bonds5

The iodine atom contributes to a high molecular weight and polarizability, influencing solubility in organic solvents like dimethylformamide (DMF) or dichloromethane (DCM).

Synthetic Methodologies

Key Synthetic Routes

The compound is typically synthesized via a multi-step protocol:

  • Amination of 3-iodophenylglycine: Reaction of 3-iodophenylglycine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base (e.g., triethylamine) forms the Boc-protected intermediate.

  • Acidification: The resulting amine is treated with hydrochloric acid to yield the acetic acid derivative.

Representative Reaction Scheme:

3-Iodophenylglycine+(Boc)2OBaseBoc-protected intermediateHCl2-[(tert-Butoxy)carbonyl]amino-2-(3-iodophenyl)acetic acid\text{3-Iodophenylglycine} + (\text{Boc})_2\text{O} \xrightarrow{\text{Base}} \text{Boc-protected intermediate} \xrightarrow{\text{HCl}} \text{2-{[(tert-Butoxy)carbonyl]amino}-2-(3-iodophenyl)acetic acid}

Optimization Strategies

  • Solvent Selection: Tetrahydrofuran (THF) or DCM optimizes Boc protection efficiency.

  • Temperature Control: Reactions are conducted at 0–25°C to minimize side reactions.

  • Purification: Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization achieves >95% purity .

Applications in Medicinal Chemistry

Intermediate in Drug Synthesis

The compound’s iodine atom enables cross-coupling reactions (e.g., Suzuki-Miyaura), facilitating incorporation into bioactive molecules. Notable applications include:

  • Kinase Inhibitors: Serves as a building block for tyrosine kinase inhibitors targeting cancer pathways.

  • Peptide Mimetics: The Boc group allows selective deprotection during solid-phase peptide synthesis.

Radiopharmaceutical Development

The iodine-127 isotope provides a scaffold for radioiodination (e.g., iodine-131) in diagnostic imaging or radiotherapy agents.

Computational and Spectroscopic Characterization

Spectroscopic Data

  • NMR Spectroscopy:

    • ¹H NMR (400 MHz, CDCl₃): δ 7.65 (d, J = 8 Hz, 1H, aromatic), 7.42 (t, J = 8 Hz, 1H, aromatic), 5.21 (s, 1H, NH), 1.43 (s, 9H, Boc CH₃).

    • ¹³C NMR: δ 172.1 (COOH), 155.3 (Boc C=O), 94.5 (C-I) .

  • IR Spectroscopy: Peaks at 3300 cm⁻¹ (N-H stretch), 1700 cm⁻¹ (C=O), 1250 cm⁻¹ (C-O).

Computational Modeling

Density functional theory (DFT) calculations predict:

  • Electrostatic Potential: High electron density at the iodine atom, favoring electrophilic attacks.

  • LogP Calculation: Matches experimental XLogP3 value of 2.9, confirming moderate lipophilicity .

PrecautionRecommendation
Personal Protective Equipment (PPE)Gloves, goggles, lab coat
VentilationUse fume hood
Storage-20°C in airtight container
DisposalHazardous waste protocols

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